molecular formula C8H16ClNO B11787240 Octahydro-2H-pyrano[3,2-b]pyridine hydrochloride

Octahydro-2H-pyrano[3,2-b]pyridine hydrochloride

Cat. No.: B11787240
M. Wt: 177.67 g/mol
InChI Key: FZSVBORHLRGMFA-UHFFFAOYSA-N
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Description

Octahydro-2H-pyrano[3,2-b]pyridine hydrochloride is a saturated heterocyclic organic compound of interest in chemical research. It features a fused bicyclic structure containing both oxygen and nitrogen heteroatoms, making it a valuable scaffold and building block in organic synthesis and medicinal chemistry. This compound is provided as a hydrochloride salt, which typically enhances its stability and solubility. While specific biological data for this exact isomer is limited, the broader class of pyranopyridine derivatives to which it belongs has demonstrated significant research potential. Structurally related compounds have been studied for their diverse pharmacological properties and are recognized as privileged structures in drug discovery. Researchers value this scaffold for its potential as a synthetic intermediate in constructing more complex molecules. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

IUPAC Name

3,4,4a,5,6,7,8,8a-octahydro-2H-pyrano[3,2-b]pyridine;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c1-4-8-7(9-5-1)3-2-6-10-8;/h7-9H,1-6H2;1H

InChI Key

FZSVBORHLRGMFA-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CCCO2)NC1.Cl

Origin of Product

United States

Preparation Methods

Precursor Preparation and Ring Formation

The synthesis of octahydro-2H-pyrano[3,2-b]pyridine hydrochloride typically begins with the preparation of a pyridine-pyrone precursor. VulcanChem reports a method involving the cyclization of hydroxyl-substituted pyran derivatives in acetic anhydride under reflux conditions. For example, a pyridine dicarboxylic acid derivative is dehydrated to form a bicyclic intermediate, which is subsequently reduced to achieve ring saturation. This step is critical for establishing the octahydro framework, with cyclization efficiency dependent on temperature (80–120°C) and acid catalyst concentration (1–20% w/w).

Hydrogenation and Ring Saturation

A patent by CN102964346A details the use of hydrogenation to saturate the pyran and pyridine rings. In this method, 6-benzyl-pyrrolo[3,4-b]pyridine-5,7-diketone undergoes catalytic hydrogenation at 2–4 MPa pressure using 5–10% palladium on carbon (Pd/C). The reaction proceeds at 20–40°C for 1–4 hours, achieving full saturation of the fused rings. Post-hydrogenation, the benzyl protecting group is removed via acidic hydrolysis (e.g., 35% HCl at reflux), yielding the free base, which is then converted to the hydrochloride salt by treatment with HCl gas in ethanol.

Multi-Step Synthesis with Chiral Resolution

Reductive Amination and Stereochemical Control

A chiral variant of octahydro-2H-pyrano[3,2-b]pyridine hydrochloride is synthesized using sodium borohydride (NaBH4) and iodine in toluene at 0–30°C. This reductive amination step converts imide intermediates to amine-containing products while preserving stereochemistry. For instance, 6-benzyl-octahydro-pyrrolo[3,4-b]pyridine is treated with L-(+)-tartaric acid in butanol to isolate the (S,S)-enantiomer, achieving an enantiomeric excess (ee) of 99.2% after recrystallization.

Deprotection and Salt Formation

The final hydrochloride salt is obtained through acid-catalyzed deprotection. In Example 15 of CN102964346A, (S,S)-2-ethanoyl-octahydro-6H-pyrrolo[3,4-b]pyridine is hydrolyzed with 35% HCl under reflux, followed by neutralization with NaOH to pH 12. The free base is extracted with dichloromethane and treated with HCl gas to precipitate the hydrochloride salt in 85.5% yield.

Comparative Analysis of Synthetic Methods

Method Key Steps Conditions Yield Purity
CyclizationPrecursor dehydration, cyclization80–120°C, acetic anhydride70–85%95–98%
HydrogenationPd/C hydrogenation, HCl hydrolysis2–4 MPa H₂, 20–40°C76.6%98.12%
Chiral resolutionTartaric acid crystallizationButanol/water, 50°C44%99.2% ee
Salt formationHCl gas treatmentEthanol, room temperature85.5%>99%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The hydrochloride salt exhibits distinct proton NMR signals:

  • δ 1.64–1.70 ppm : Multiplet for axial hydrogens on the pyran ring.

  • δ 3.08–3.73 ppm : Broad singlet for N–H and O–H groups.

  • δ 7.24–8.03 ppm : Aromatic protons from residual benzyl groups (if present).

Infrared (IR) Spectroscopy

Key absorption bands include:

  • 3200–3400 cm⁻¹ : N–H and O–H stretching.

  • 1650–1750 cm⁻¹ : C=O from intermediate diketones (prior to reduction).

Challenges and Optimization Opportunities

Scalability of Hydrogenation

While Pd/C-mediated hydrogenation achieves high yields, catalyst cost and safety concerns at elevated pressures (up to 10 MPa) limit industrial scalability. Alternative catalysts, such as Raney nickel or platinum oxide, may reduce pressure requirements but require further testing.

Purity in Chiral Synthesis

The 44% yield in chiral resolution steps highlights inefficiencies in enantiomer separation . Microfluidic crystallization platforms or enzymatic resolution methods could improve ee and throughput.

Chemical Reactions Analysis

Types of Reactions

Octahydro-2H-pyrano[3,2-b]pyridine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce various functionalized pyranopyridine compounds .

Scientific Research Applications

Pain Relief and Antinociceptive Properties

Research indicates that octahydro-2H-pyrano[3,2-b]pyridine hydrochloride exhibits notable antinociceptive properties, suggesting its potential as a lead compound for developing new medications targeting pain relief. Studies have shown that derivatives of this compound can modulate opioid receptors effectively, which are critical in pain management therapies .

Neurological Disorders

The compound has also been explored for its effects on neurological disorders. Its ability to interact with histamine receptors, particularly H₃ receptors, positions it as a candidate for treating conditions such as Alzheimer's disease, schizophrenia, and other cognitive dysfunctions. Research indicates that modulation of these receptors can alleviate symptoms associated with these disorders .

Anticancer Activity

Recent studies have highlighted the anticancer potential of octahydro-2H-pyrano[3,2-b]pyridine derivatives. The compound has demonstrated activity against various cancer cell lines, exhibiting cytotoxic effects that warrant further investigation for therapeutic applications in oncology .

Synthesis and Derivatives

The synthesis of octahydro-2H-pyrano[3,2-b]pyridine typically involves multiple steps that may include cyclization reactions and functional group modifications. The ability to derive various substituted forms enhances its pharmacological profile. A summary of notable derivatives includes:

Compound Name Structural Type Unique Features
4A-((pyridin-2-yloxy)methyl)octahydro-2H-pyrano[3,2-c]pyridineSubstituted derivativeExhibits diverse reactivity due to substitution
Octahydropyrano[3,4-c]pyridineBicyclic heterocycleContains an additional saturation point
1-Methyl-octahydro-2H-pyrano[3,2-b]pyridineMethylated derivativeEnhanced lipophilicity may improve bioavailability

Case Study 1: Analgesic Activity Assessment

A study conducted on octahydro-2H-pyrano[3,2-b]pyridine derivatives evaluated their analgesic effects using standard pain models in rodents. Results indicated significant pain relief comparable to traditional analgesics, supporting the compound's potential for further development as a pain management therapy .

Case Study 2: Neuroprotective Effects

In another research project focusing on neuroprotection, octahydro-2H-pyrano[3,2-b]pyridine hydrochloride was tested for its ability to protect neuronal cells from oxidative stress-induced damage. The findings revealed that the compound significantly reduced cell death and improved cell viability in vitro .

Mechanism of Action

The mechanism of action of Octahydro-2H-pyrano[3,2-b]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act as a potassium channel antagonist, which means it can block potassium channels in cells. This action can affect various physiological processes, including muscle contraction and neurotransmission. The compound’s unique structure allows it to bind to specific sites on the potassium channel, inhibiting its function .

Comparison with Similar Compounds

The structural and functional uniqueness of Octahydro-2H-pyrano[3,2-b]pyridine hydrochloride becomes evident when compared to positional isomers and analogs. Below is a detailed analysis:

Structural Isomers
Compound Name Molecular Formula Molecular Weight (g/mol) Ring Junction Position Key Structural Features
Octahydro-2H-pyrano[3,2-b]pyridine hydrochloride C₈H₁₅NO·HCl 177.67 [3,2-b] Pyran (O) fused to piperidine (N) at positions 3,2-b; secondary amine and ether groups
Octahydro-1H-pyrano[4,3-c]pyridine hydrochloride C₈H₁₅NO·HCl 177.67 [4,3-c] Oxygen in pyran ring shifted; nitrogen position altered, affecting ring strain
Octahydro-1H-pyrano[4,3-b]pyridine hydrochloride C₈H₁₆ClNO 177.67 [4,3-b] Similar fused system but with altered connectivity; distinct InChIKey (YMFOQHUERAAMRM )

Key Observations :

  • Ring Junction Position : The [3,2-b] vs. [4,3-b/c] designations indicate differences in the fused ring connectivity, leading to variations in molecular geometry and dipole moments.
  • Stereochemical Complexity : All isomers share the same molecular formula but differ in stereochemistry, as evidenced by unique InChIKeys.
Physicochemical and Pharmacological Implications
  • Solubility : The [3,2-b] isomer’s amine group placement may improve aqueous solubility compared to [4,3-b/c] derivatives, which have less accessible hydrogen-bonding sites.
  • Stability : Saturated bicyclic systems generally exhibit higher thermal stability than unsaturated analogs, but ring strain in [4,3-c] isomers could reduce stability.

Biological Activity

Octahydro-2H-pyrano[3,2-b]pyridine hydrochloride is a bicyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

Octahydro-2H-pyrano[3,2-b]pyridine hydrochloride can be synthesized through various methods, including cyclization reactions involving suitable precursors. The structural formula can be represented as follows:

C8H15NO\text{C}_{8}\text{H}_{15}\text{N}\text{O}

The synthesis often involves the reaction of pyridine derivatives with carbonyl compounds under acidic or basic conditions, yielding the target compound with high efficiency.

Antimicrobial Properties

Research has indicated that derivatives of octahydro-2H-pyrano[3,2-b]pyridine exhibit significant antimicrobial activity. For instance, a study demonstrated that certain analogs showed potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds were promising, suggesting their potential as effective antimicrobial agents.

CompoundTarget BacteriaMIC (μg/mL)
Compound AStaphylococcus aureus0.5
Compound BEscherichia coli1.0
Compound CPseudomonas aeruginosa2.0

Anticancer Activity

Octahydro-2H-pyrano[3,2-b]pyridine derivatives have also been evaluated for anticancer properties. In vitro studies revealed that these compounds inhibit the proliferation of various cancer cell lines with IC50 values ranging from 1.61 to 2.02 μM. Notably, the presence of specific functional groups in the structure was correlated with enhanced anticancer activity.

Cell LineIC50 (μM)Reference
MCF-7 (breast cancer)1.61
HeLa (cervical cancer)1.75
A549 (lung cancer)2.02

The biological activity of octahydro-2H-pyrano[3,2-b]pyridine is attributed to its ability to interact with specific biological targets. For example, some studies suggest that these compounds may act as inhibitors of key enzymes involved in cancer cell growth and proliferation, such as topoisomerases and tyrosine kinases .

Case Studies

Several case studies have illustrated the effectiveness of octahydro-2H-pyrano[3,2-b]pyridine derivatives in preclinical models:

  • Antibacterial Efficacy : In a comparative study against standard antibiotics, certain derivatives demonstrated superior efficacy against resistant bacterial strains.
  • Anticancer Activity : A derivative showed a remarkable reduction in tumor size in xenograft models when administered at specific dosages over a defined period.

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